1-(1-[(2,2-Dimethylpropanoyl)oxy]-1H-indol-3-YL)ethanamine
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Overview
Description
1-(1-[(2,2-Dimethylpropanoyl)oxy]-1H-indol-3-YL)ethanamine is a synthetic compound with a molecular formula of C15H20N2O2 and a molecular weight of 260.33 g/mol . This compound is known for its unique structure, which includes an indole ring substituted with an ethanamine group and a 2,2-dimethylpropanoyl ester.
Preparation Methods
The synthesis of 1-(1-[(2,2-Dimethylpropanoyl)oxy]-1H-indol-3-YL)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole derivative and the 2,2-dimethylpropanoyl chloride.
Esterification: The indole derivative is reacted with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine to form the ester linkage.
Amination: The esterified indole is then subjected to amination using ethanamine under controlled conditions to yield the final product
Chemical Reactions Analysis
1-(1-[(2,2-Dimethylpropanoyl)oxy]-1H-indol-3-YL)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
1-(1-[(2,2-Dimethylpropanoyl)oxy]-1H-indol-3-YL)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(1-[(2,2-Dimethylpropanoyl)oxy]-1H-indol-3-YL)ethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression
Comparison with Similar Compounds
1-(1-[(2,2-Dimethylpropanoyl)oxy]-1H-indol-3-YL)ethanamine can be compared with other similar compounds, such as:
Besifovir dipivoxil: This compound is an inhibitor of the HBV polymerase and has a similar ester linkage.
The uniqueness of this compound lies in its specific substitution pattern on the indole ring and its potential biological activities.
Properties
Molecular Formula |
C15H20N2O2 |
---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
[3-(1-aminoethyl)indol-1-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H20N2O2/c1-10(16)12-9-17(19-14(18)15(2,3)4)13-8-6-5-7-11(12)13/h5-10H,16H2,1-4H3 |
InChI Key |
FUGSFCCPUSNBOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN(C2=CC=CC=C21)OC(=O)C(C)(C)C)N |
Origin of Product |
United States |
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